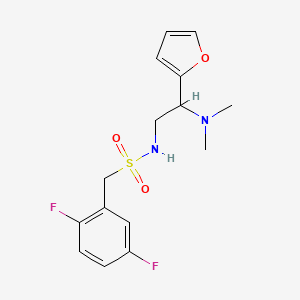
1-(2,5-difluorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-difluorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H18F2N2O3S and its molecular weight is 344.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,5-Difluorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide, also known by its CAS number 1396854-20-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₈F₂N₂O₃S
- Molecular Weight : 344.4 g/mol
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various molecular targets within biological systems. The presence of the dimethylamino and furan groups may enhance its ability to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially influencing their activity and function.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties . Research has indicated that compounds with similar structural motifs often show efficacy against various cancer cell lines. For instance, furan-containing molecules have been associated with anticancer activity due to their ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity . Studies indicate that derivatives of furan and sulfonamide compounds can exhibit significant antimicrobial effects against a range of pathogens. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- In Vitro Studies : A study conducted on a series of substituted phenylfuranylnicotinamidines demonstrated that compounds with similar structures to this compound exhibited notable antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
- Animal Models : In vivo studies using animal models have shown promising results in treating infections caused by drug-resistant bacteria. The compound's ability to enhance immune response while exhibiting low toxicity levels suggests its potential as an effective treatment option .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound may modulate specific signaling pathways involved in cell cycle regulation and apoptosis, further supporting its role as an anticancer agent .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with structurally related compounds is helpful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dimethylamino group | Anticancer |
| Compound B | Furan ring | Antimicrobial |
| Compound C | Sulfonamide group | Antiproliferative |
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3S/c1-19(2)14(15-4-3-7-22-15)9-18-23(20,21)10-11-8-12(16)5-6-13(11)17/h3-8,14,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJDOXQPQLTRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














